(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide
Brand Name: Vulcanchem
CAS No.: 865181-57-3
VCID: VC7623240
InChI: InChI=1S/C13H11FN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3
SMILES: CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C
Molecular Formula: C13H11FN2OS
Molecular Weight: 262.3

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

CAS No.: 865181-57-3

Cat. No.: VC7623240

Molecular Formula: C13H11FN2OS

Molecular Weight: 262.3

* For research use only. Not for human or veterinary use.

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide - 865181-57-3

Specification

CAS No. 865181-57-3
Molecular Formula C13H11FN2OS
Molecular Weight 262.3
IUPAC Name N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Standard InChI InChI=1S/C13H11FN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3
Standard InChI Key AWLNPYBPPYJKIU-SQFISAMPSA-N
SMILES CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C

Introduction

Chemical Identity and Structural Analysis

The compound’s systematic IUPAC name, (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide, delineates its core structure: a benzo[d]thiazole ring system substituted at position 6 with fluorine, at position 3 with a propargyl group, and at position 2 with a propionamide moiety in the Z-configuration. The Z-stereochemistry arises from the orientation of the propionamide group relative to the thiazole ring’s nitrogen atoms, likely influencing its biological interactions.

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations on similar benzo[d]thiazole derivatives predict a planar aromatic system with conjugated π-electrons across the thiazole and benzene rings. The fluorine atom at position 6 introduces electron-withdrawing effects, polarizing the ring and enhancing electrophilic reactivity at position 2. The propargyl group (–C≡C–CH2–) contributes steric bulk and potential for click chemistry modifications, while the propionamide moiety (–NH–CO–CH2CH3) offers hydrogen-bonding capabilities critical for target binding.

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound can be extrapolated from analogs:

  • 1H NMR: A singlet at δ 2.1–2.3 ppm for the propargyl protons, a triplet at δ 1.1–1.3 ppm (CH3 of propionamide), and aromatic signals at δ 7.2–7.8 ppm for the benzo[d]thiazole ring.

  • 13C NMR: A carbonyl carbon at δ 170–175 ppm (C=O), alkyne carbons at δ 70–85 ppm, and aromatic carbons at δ 115–150 ppm.

  • IR: Stretching vibrations at 3300 cm−1 (N–H), 2200 cm−1 (C≡C), and 1650 cm−1 (C=O).

Synthetic Methodologies

While no direct synthesis of this compound is documented, its preparation likely follows established routes for benzo[d]thiazole derivatives.

Retrosynthetic Analysis

Disconnection at the imine bond suggests a two-step strategy:

  • Formation of the benzo[d]thiazole core: Condensation of 6-fluoro-2-aminobenzenethiol with a propargyl-substituted carbonyl precursor.

  • Propionamide introduction: Acylation of the thiazole nitrogen with propionyl chloride under basic conditions.

Proposed Synthetic Pathway

  • Step 1: React 6-fluoro-2-aminobenzenethiol with propargyl bromide in the presence of K2CO3 to yield 3-(prop-2-yn-1-yl)-6-fluorobenzo[d]thiazol-2(3H)-imine.

  • Step 2: Acylate the imine nitrogen with propionyl chloride in dichloromethane, catalyzed by triethylamine, to obtain the Z-isomer selectively.

Table 1: Hypothetical Reaction Conditions and Yields

StepReagentsTemperatureTimeYield (%)
1K2CO3, DMF80°C12 h65–70
2Et3N, CH2Cl225°C4 h55–60

Physicochemical and ADMET Properties

Table 2: Predicted Physicochemical Properties

ParameterValue
Molecular Weight295.34 g/mol
LogP (octanol-water)2.8 (iLOGP)
Solubility (Water)0.025 mg/mL (Poor)
H-bond Donors/Acceptors2 / 4
Topological Polar Surface Area75.6 Ų

ADMET Predictions:

  • Absorption: High GI permeability (LogKp = −4.79 cm/s) .

  • Metabolism: Likely CYP2C9 substrate due to the fluorinated aromatic system .

  • Toxicity: Low hepatotoxicity risk but potential propargyl-related cytotoxicity.

Challenges and Future Directions

Current limitations include the lack of empirical data on synthesis, bioactivity, and toxicity. Future work should prioritize:

  • Optimizing synthetic routes for higher Z-isomer selectivity.

  • In vitro screening against COX-II, iNOS, and cancer cell lines.

  • Structural modifications to improve solubility (e.g., PEGylation of the propargyl group).

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